![molecular formula C12H11ClN2O3 B1353200 [1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-43-5](/img/structure/B1353200.png)
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a phenyl group and an acetic acid group . The phenyl group is substituted with a chlorine atom . The pyrazole ring is substituted with a hydroxy group and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the pyrazole ring is attached to a hydroxy group and a methyl group. The other carbon atom in the pyrazole ring is attached to a phenyl ring, which is a six-membered aromatic ring with alternating double and single bonds .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of various functional groups. The pyrazole ring, being an aromatic ring, can undergo electrophilic aromatic substitution reactions . The hydroxy group can participate in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar hydroxy group and the aromatic rings could influence its solubility, boiling point, and melting point .科学的研究の応用
Antileishmanial and Antimalarial Activities
This compound has shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. The antileishmanial activity was demonstrated through in vitro studies against Leishmania aethiopica, with one derivative showing activity that was significantly more potent than standard drugs . In vivo antimalarial activities were also evaluated, with certain derivatives exhibiting substantial suppression of Plasmodium berghei infection in mice .
Drug Discovery and Medicinal Chemistry
Pyrazole-bearing compounds, including this specific derivative, are known for their diverse pharmacological effects. They are being actively researched for their potential as pharmacophores in the development of new drugs. The focus is on creating safe and effective agents with better treatment outcomes, especially considering the rise of drug-resistant strains of pathogens .
Molecular Docking Studies
Molecular docking studies have been conducted to justify the observed biological activities of these compounds. For instance, the superior antileishmanial activity of one derivative was supported by a molecular docking study conducted on a target enzyme from Leishmania, providing insights into the compound’s mechanism of action .
Synthesis of Heterocyclic Derivatives
The compound serves as a precursor in the synthesis of various heterocyclic derivatives. These derivatives are crucial in the development of molecules with potential therapeutic applications, such as in the treatment of cancer, microbial infections, and other disorders .
Pharmaceutical Intermediates
Derivatives of this compound are used as intermediates in pharmaceutical manufacturing. They play a role in the synthesis of other complex compounds, which may have applications ranging from antimicrobial to anticancer agents .
Coordination Chemistry and Organometallic Chemistry
In coordination chemistry, pyrazole derivatives, including this compound, are studied for their ability to act as ligands. They form complexes with metals, which can be utilized in catalysis and the synthesis of materials with novel properties .
将来の方向性
作用機序
- “[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid” likely interacts with its targets through electrophilic substitution reactions. In these reactions, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate .
- The compound may undergo nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. This process could lead to changes in the target’s function or downstream signaling pathways .
Mode of Action
特性
IUPAC Name |
2-[2-(2-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-8(6-11(16)17)12(18)15(14-7)10-5-3-2-4-9(10)13/h2-5,14H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXJLIZRHKAEPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)

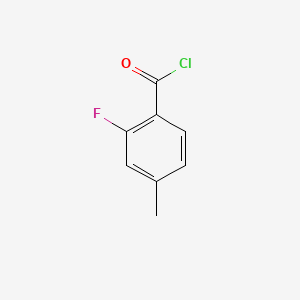
![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)
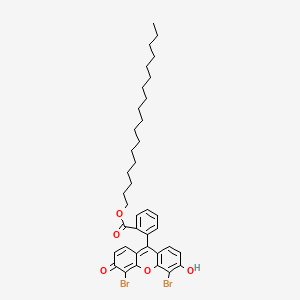
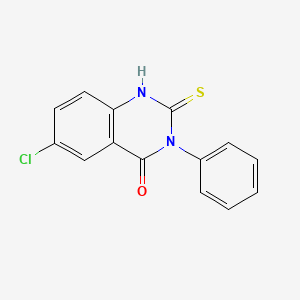
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)
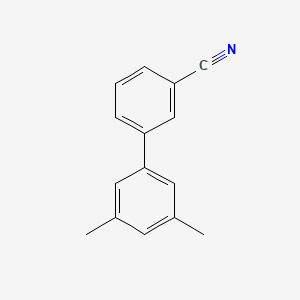
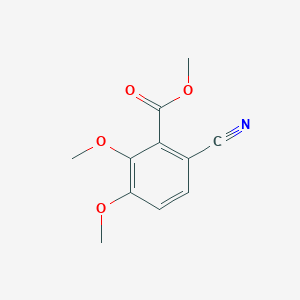


![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
